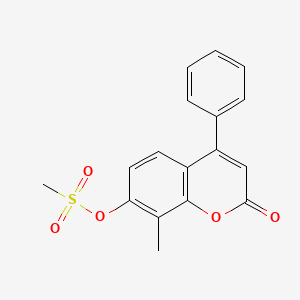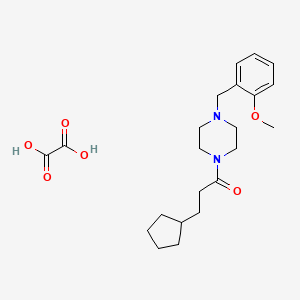
1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. CPP is a piperazine derivative that has been synthesized through a multi-step process, and it has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate's mechanism of action involves its ability to selectively inhibit the reuptake of serotonin, leading to an increase in serotonin levels in the brain. This increase in serotonin levels is believed to be responsible for 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate's antidepressant and anxiolytic effects. 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate's ability to act as a 5-HT1A receptor agonist is also believed to contribute to its anxiolytic effects. Additionally, 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate's ability to act as a dopamine D2 receptor antagonist is believed to contribute to its antipsychotic effects.
Biochemical and Physiological Effects
1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate has been found to have various biochemical and physiological effects. In animal studies, 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate has been shown to increase serotonin and dopamine levels in the brain, which is consistent with its mechanism of action. 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuroplasticity and is believed to be involved in the pathophysiology of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate in lab experiments is its selectivity for serotonin and dopamine receptors, which allows for the study of specific neurotransmitter systems. Additionally, 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate's ability to act as both an SSRI and a dopamine D2 receptor antagonist makes it a useful tool for studying the interactions between these two neurotransmitter systems. One limitation of using 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate. One area of interest is the development of more potent and selective 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate analogs that can be used to study specific neurotransmitter systems. Another area of interest is the investigation of 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate's effects on other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the use of 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate in combination with other drugs, such as antidepressants and antipsychotics, is an area of interest for future research.
Métodos De Síntesis
The synthesis of 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate involves a multi-step process that starts with the reaction of 3-cyclopentylpropionic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methoxybenzylamine to form the corresponding amide. The amide is then reduced using sodium borohydride to form the corresponding amine, which is then reacted with oxalic acid to form the oxalate salt of 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate.
Aplicaciones Científicas De Investigación
1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate has been found to have potential therapeutic effects in various neurological disorders, including depression, anxiety, and schizophrenia. 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist, which are both targets for the treatment of depression and anxiety. 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate has also been found to act as a dopamine D2 receptor antagonist, which is a target for the treatment of schizophrenia.
Propiedades
IUPAC Name |
3-cyclopentyl-1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]propan-1-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2.C2H2O4/c1-24-19-9-5-4-8-18(19)16-21-12-14-22(15-13-21)20(23)11-10-17-6-2-3-7-17;3-1(4)2(5)6/h4-5,8-9,17H,2-3,6-7,10-16H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBYWZNYAACTBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)CCC3CCCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]propan-1-one;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5209533.png)
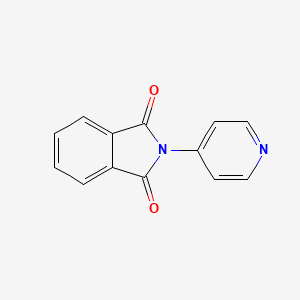
![1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5209564.png)
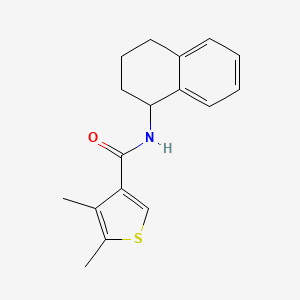
![3,4-dimethoxy-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5209579.png)
![2-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5209580.png)

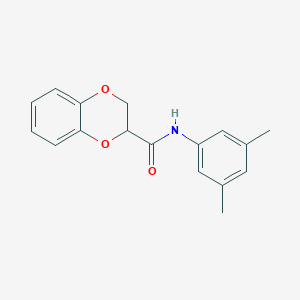
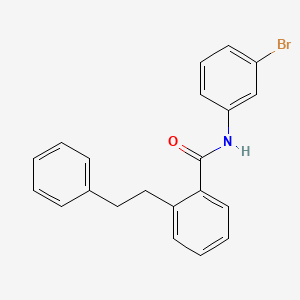
![ethyl 4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinecarboxylate](/img/structure/B5209616.png)
![3-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5209621.png)
![1'-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5209628.png)
